1-Phenyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid
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Overview
Description
1-Phenyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid is a chemical compound belonging to the class of tetrahydroisoquinolines. This compound is characterized by a phenyl group attached to the nitrogen atom of the tetrahydroisoquinoline ring system, with a carboxylic acid group at the 7th position. Tetrahydroisoquinolines are known for their diverse biological activities and are often studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 1-Phenyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid can be achieved through various synthetic routes. One common method involves the Pictet-Spengler reaction, where a β-phenylethylamine derivative undergoes cyclization in the presence of a dehydrating agent such as phosphorus oxychloride, phosphorus pentoxide, or zinc chloride . Another approach involves the electron-transfer reduction of α,β-dehydro phosphonophenylalanine followed by a Pictet-Spengler cyclization .
Chemical Reactions Analysis
1-Phenyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: The phenyl group and the carboxylic acid group can undergo substitution reactions with various reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substituting agents like alkyl halides . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Phenyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Phenyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid involves its interaction with various molecular targets and pathways. It is known to interact with neurotransmitter receptors and enzymes involved in neurotransmitter metabolism, which may contribute to its neuroprotective effects . Additionally, the compound’s structure allows it to interact with DNA and proteins, potentially leading to anti-cancer effects .
Comparison with Similar Compounds
1-Phenyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid can be compared with other similar compounds, such as:
1,2,3,4-Tetrahydroisoquinoline: Lacks the phenyl and carboxylic acid groups, resulting in different biological activities.
1-Oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid: Contains an oxo group, which alters its chemical reactivity and biological properties.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Contains methoxy groups, which influence its pharmacological profile.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C16H15NO2 |
---|---|
Molecular Weight |
253.29 g/mol |
IUPAC Name |
1-phenyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid |
InChI |
InChI=1S/C16H15NO2/c18-16(19)13-7-6-11-8-9-17-15(14(11)10-13)12-4-2-1-3-5-12/h1-7,10,15,17H,8-9H2,(H,18,19) |
InChI Key |
UBGKLZSMPJCAIP-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(C2=C1C=CC(=C2)C(=O)O)C3=CC=CC=C3 |
Origin of Product |
United States |
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